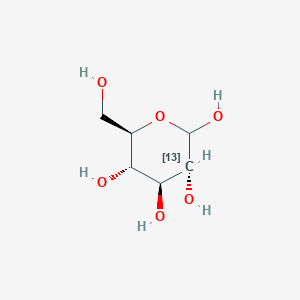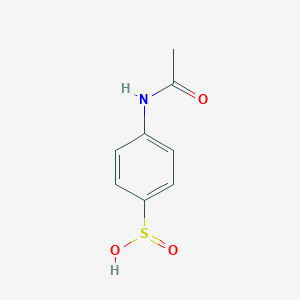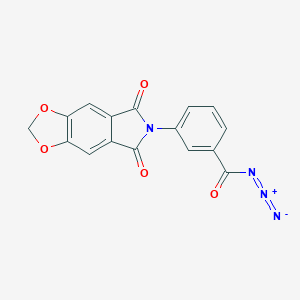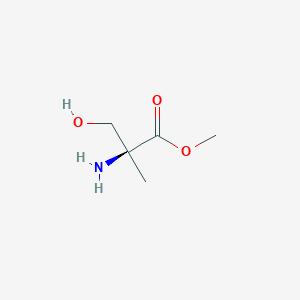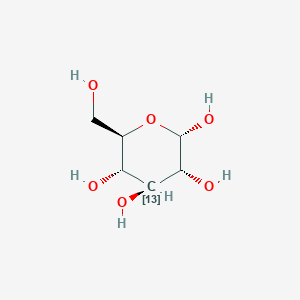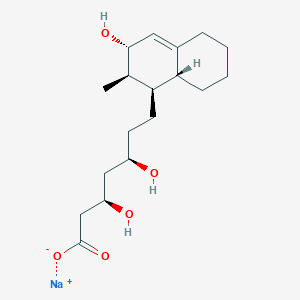
3-Hydroxy-3,5-dihydro ML-236C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3,5-dihydro ML-236C is a chemical compound that belongs to the class of statins. Statins are a group of drugs that are commonly used to lower cholesterol levels in the blood. 3-Hydroxy-3,5-dihydro ML-236C is a potent inhibitor of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3,5-dihydro ML-236C involves the inhibition of HMG-CoA reductase, which is an enzyme that plays a key role in the synthesis of cholesterol in the body. By inhibiting HMG-CoA reductase, 3-Hydroxy-3,5-dihydro ML-236C reduces the production of cholesterol in the liver, which in turn leads to a decrease in the levels of cholesterol in the blood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Hydroxy-3,5-dihydro ML-236C include a reduction in the levels of cholesterol in the blood, a decrease in the risk of cardiovascular diseases such as atherosclerosis and heart attack, and a potential reduction in the risk of certain types of cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potent inhibitory effect on HMG-CoA reductase, its potential use in the treatment of hypercholesterolemia and cardiovascular diseases, and its potential use in the prevention of certain types of cancer and neurological disorders. The limitations of using 3-Hydroxy-3,5-dihydro ML-236C in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxy-3,5-dihydro ML-236C. One direction is to further investigate its potential use in the treatment of hypercholesterolemia and cardiovascular diseases. Another direction is to explore its potential use in the prevention of certain types of cancer and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 3-Hydroxy-3,5-dihydro ML-236C in humans, and to develop more effective and safer statins.
Synthesemethoden
The synthesis of 3-Hydroxy-3,5-dihydro ML-236C involves several steps. The first step is the conversion of mevalonic acid lactone to mevalonolactone. This is followed by the conversion of mevalonolactone to mevalonate. The next step involves the conversion of mevalonate to 3-hydroxy-3,5-dihydroxy-6-methyl-4H-pyran-4-one (ML-236A). Finally, ML-236A is converted to 3-Hydroxy-3,5-dihydro ML-236C.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3,5-dihydro ML-236C has been extensively studied for its potential use in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has also been studied for its potential use in the prevention of cardiovascular diseases such as atherosclerosis and heart attack. In addition, 3-Hydroxy-3,5-dihydro ML-236C has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
154417-69-3 |
|---|---|
Produktname |
3-Hydroxy-3,5-dihydro ML-236C |
Molekularformel |
C18H29NaO5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1 |
InChI-Schlüssel |
XBTWFFUSHWXAQH-WZLXKUJHSA-M |
Isomerische SMILES |
C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Andere CAS-Nummern |
154417-69-3 |
Synonyme |
3-hydroxy-3,5-dihydro ML-236C 3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt 7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




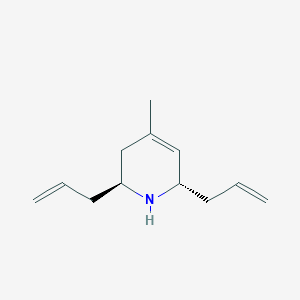
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)


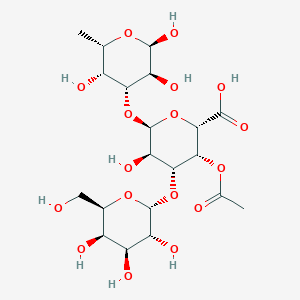
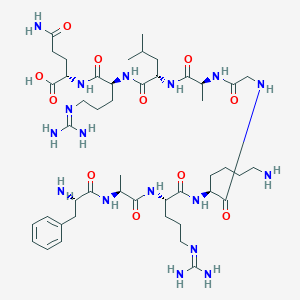
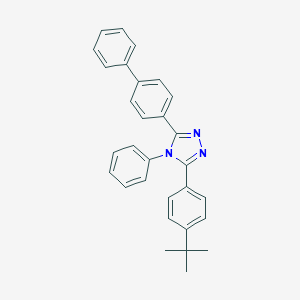
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
